molecular formula C19H32N2O3S B2725121 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 723743-41-7

4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2725121
CAS No.: 723743-41-7
M. Wt: 368.54
InChI Key: LSDUTOWSMFJTQA-UHFFFAOYSA-N
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Description

4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with the molecular formula C19H32N2O3S and a molecular weight of 368.54. This compound is notable for its unique structure, which includes a piperidine ring substituted with tetramethyl groups, an ethoxy group, and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 2,2,6,6-tetramethylpiperidine with appropriate reagents under controlled conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen, leading to various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon .

Scientific Research Applications

4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as light-stabilizing agents in polymers.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and sulfonamide moiety are crucial for its binding to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide include:

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Known for its antioxidant properties.

    2,2,6,6-tetramethylpiperidine: Used as an intermediate in the synthesis of various organic compounds.

    N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3S/c1-8-24-16-9-14(3)17(10-13(16)2)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUTOWSMFJTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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